7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL
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Overview
Description
7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is a heterocyclic compound that features a unique imidazo[1,2-C]pyrimidine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloro-5-trifluoromethylpyrimidine with formamide under high temperature to form the imidazo[1,2-C]pyrimidine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-C]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-C]pyrimidine derivatives.
Scientific Research Applications
7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
- 7-Chloro-2-methyl-imidazo[1,2-C]pyrimidin-5-OL
- 2-Trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL
- 7-Chloro-imidazo[1,2-C]pyrimidin-5-OL
Comparison: Compared to similar compounds, 7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL is unique due to the presence of both chloro and trifluoromethyl groups, which can enhance its biological activity and chemical stability. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, making this compound a valuable candidate for drug development.
Properties
Molecular Formula |
C7H3ClF3N3O |
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Molecular Weight |
237.56 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H3ClF3N3O/c8-4-1-5-12-3(7(9,10)11)2-14(5)6(15)13-4/h1-2H,(H,13,15) |
InChI Key |
JIGKHZROAWKXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N2C1=NC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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